



Sulfo-Cyanine5.5 Maleimide Potassium: A Technical Guide for Researchers

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Compound of Interest

Sulfo-Cyanine5.5 maleimide
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For researchers, scientists, and drug development professionals, **Sulfo-Cyanine5.5 maleimide potassium** is a valuable tool for fluorescently labeling proteins and other thiol-containing biomolecules. This guide provides an in-depth overview of its properties, detailed experimental protocols, and key technical data to facilitate its effective use in research and development.

The CAS number for **Sulfo-Cyanine5.5 maleimide potassium** salt is 2183440-58-4[1][2]. An inner salt form is also available with the CAS number 2183440-57-3[2]. This water-soluble, farred to near-infrared (NIR) emitting fluorescent dye is particularly well-suited for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers due to the presence of four sulfo groups which contribute to its high water solubility[1][2].

Core Properties and Technical Data

Sulfo-Cyanine 5.5 maleimide is a thiol-reactive dye that selectively labels cysteine residues [1]. Its spectral properties in the near-infrared range minimize autofluorescence from biological samples, making it an excellent choice for various imaging and detection applications.



Property	Value	Reference
CAS Number (Potassium Salt)	2183440-58-4	[1][2]
Excitation Maximum (λex)	673 nm	[1]
Emission Maximum (λem)	691 nm	[1]
Molar Extinction Coefficient (ϵ)	211,000 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.21	[1]
CF260	0.09	[1]
CF280	0.11	[1]
Storage Conditions	-20°C in the dark, desiccated	[1][2]
Transportation	Room temperature for up to 3 weeks	[1][2]

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cyanine 5.5 maleimide, from initial preparation to the final purified conjugate.



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Protein labeling workflow with Sulfo-Cyanine5.5 maleimide.



Detailed Experimental Protocols

Below are detailed protocols for the key stages of the protein labeling experiment.

Preparation of Reagents

- Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. A protein concentration of 1-10 mg/mL is recommended[3]. Buffers containing primary amines like Tris should be used with caution as they can react with maleimides at higher pH[4].
- Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature[3].
- Dye Stock Solution: Allow the vial of Sulfo-Cyanine5.5 maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5].

Protein Labeling Reaction

- To the prepared protein solution, add the Sulfo-Cyanine5.5 maleimide stock solution. A 10 to 20-fold molar excess of the dye is a typical starting point[1][5].
- Mix the reaction thoroughly and protect it from light.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[1][3].

Purification of the Labeled Protein

Excess, unreacted dye must be removed from the labeled protein. Size-exclusion chromatography, such as using a desalting column (e.g., Sephadex G-25), is a common and effective method[6][7].

- Equilibrate the desalting column with the desired storage buffer (e.g., PBS).
- Apply the reaction mixture to the column.



- Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the purified protein-dye conjugate.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, approximately 673 nm (A_max).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = [A₂₈₀ (A_max × CF₂₈₀)] / ε_protein
 - Where CF₂₈₀ is the correction factor for the dye at 280 nm (0.11 for Sulfo-Cyanine5.5) and ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
 - DOL = A max / (ε dye × Protein Concentration (M))
 - Where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance (211,000 L·mol⁻¹·cm⁻¹ for Sulfo-Cyanine5.5).

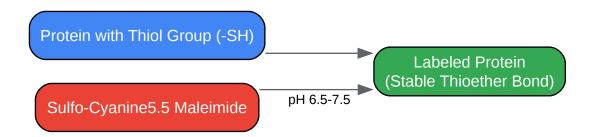
Troubleshooting Common Labeling Issues



Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Insufficient reduction of disulfide bonds.	Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time.
Buffer contains interfering substances (e.g., primary amines).	Perform a buffer exchange into a non-amine-containing buffer like PBS before labeling[6].	
Hydrolysis of the maleimide group.	Prepare the dye stock solution immediately before use and avoid aqueous storage[6].	
Protein Precipitation	Over-labeling of the protein.	Reduce the molar excess of the dye in the labeling reaction.
Inappropriate buffer conditions.	Ensure the pH and ionic strength of the buffer are suitable for the protein's stability.	

Logical Relationship of the Thiol-Maleimide Reaction

The core of the labeling process is the specific and efficient reaction between the maleimide group of the dye and a free thiol (sulfhydryl) group on the protein, typically from a cysteine residue. This reaction forms a stable thioether bond.



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Reaction between a protein's thiol group and the maleimide dye.

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